3'-Amino-3'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 3'-amino-3'-deoxyadenosine has been achieved through multiple step processes starting from inexpensive D-xylose or directly from adenosine. An improved synthesis method reported a 12-step process from D-xylose yielding a 15% overall yield, highlighting the complex nature of synthesizing this nucleoside analog. Another method involves the conversion of adenosine to 3'-amino-3'-deoxyadenosine through reactions with triethyl orthoacetate and acetyl bromide, followed by subsequent steps to introduce the amino group at the 3' position (Okruszek et al., 1979); (Chen et al., 2011).
Molecular Structure Analysis
Detailed studies on the molecular structure of 3'-amino-3'-deoxyadenosine have provided insights into its conformational preferences. Nuclear magnetic resonance (NMR) studies have elucidated the solution conformation of this nucleoside, showing that it preferentially adopts certain conformations that are significant for its interaction with biological molecules (Plach et al., 1977).
Chemical Reactions and Properties
3'-Amino-3'-deoxyadenosine participates in various chemical reactions that underscore its reactivity and functional group transformations. Its amino group plays a crucial role in these reactions, including the formation of cyclic nucleotide analogs and the conjugation to other chemical entities to enhance its biological activity or for use as a chemical probe (Morr & Mengel, 1977).
Scientific Research Applications
Inhibition of Nucleic Acid Synthesis in Tumor Cells
3'-Amino-3'-deoxyadenosine strongly inhibits nucleic acid labeling in Ehrlich ascites tumor cells. It is converted to 5'-phosphates in cells, blocking RNA formation. This suggests its potential use in cancer research or treatment (Truman & Klenow, 1968).
Role in Ribosomal A-Site Binding
As a ribosomal A-site binder, 3'-(α-L-Aminoacylamido)deoxyadenosines, which include derivatives of 3'-Amino-3'-deoxyadenosine, mimic the nascent peptide accepting 3'-terminus of aminoacyl transfer RNA. Their specific properties are important for understanding ribosomal peptidyl transfer catalysis (Krishnakumar et al., 2011).
Effects on Macromolecular Synthesis
3'-Deoxyadenosine (cordycepin), a related compound, inhibits the incorporation of uridine and adenosine into RNA and DNA in Novikoff rat hepatoma cells. This suggests a role in studying nucleoside transport and macromolecular synthesis (Plagemann, 1971).
Conformational Analysis in Solution
Studies on the solution conformation of 3'-Amino-3'-deoxyadenosine provide insights into its structural properties, which is valuable for biochemical and pharmacological applications (Plach et al., 1977).
Synthesis of Oligodeoxyribonucleotides
It has been used in the synthesis of oligodeoxyribonucleotides, where its derivatives assist in protecting exocyclic amino groups of nucleosides, important for DNA and RNA synthesis research (Mishra & Misra, 1986).
Synthesis of Puromycin Analogues
A practical route for synthesizing 3'-aminoacylamino-3'-deoxyadenosines, analogues of the antibiotic puromycin, has been established. These findings are significant for developing new antibiotics and studying their mechanisms of action (Nguyen-Trung et al., 2003).
Antitumor Activity
3'-Amino-3'-deoxyadenosine shows significant antitumor activity against certain types of ascitic tumors in mice. This suggests its potential as an anticancer agent (Pugh & Gerber, 1963).
Activity Against DNA Viruses
Derivatives of 3'-Amino-3'-deoxyadenosine have been tested for antiviral activity against DNA viruses, showing some effectiveness. This indicates its potential in antiviral research (Grytzmann et al., 1980).
Inhibition of Basophilic Protein Kinases
Carbocyclic analogs of 3'-deoxyadenosine, including 3'-Amino-3'-deoxyadenosine, have been synthesized as potential inhibitors of basophilic protein kinases, which is important for understanding and treating certain types of diseases (Enkvist et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPUOKUEKVHIL-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-3'-deoxyadenosine | |
CAS RN |
2504-55-4 | |
Record name | 3′-Amino-3′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Amino-3'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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